molecular formula C11H12N2O3 B6261415 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 68760-11-2

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B6261415
CAS No.: 68760-11-2
M. Wt: 220.2
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Description

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties It features a dimethylamino group, a nitrophenyl group, and a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with dimethylamine and an appropriate ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of 3-(dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor to drug candidates.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one: A reduced form of the compound with an amino group instead of a nitro group.

    3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: A derivative with a methyl group instead of a nitro group.

    3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one: A derivative with a chloro group instead of a nitro group.

Uniqueness

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a dimethylamino group and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from its similar counterparts.

Properties

CAS No.

68760-11-2

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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